molecular formula C9H12ClF2N B1448769 2,2-Difluoro-2-(2-methylphenyl)ethan-1-amine hydrochloride CAS No. 1955547-60-0

2,2-Difluoro-2-(2-methylphenyl)ethan-1-amine hydrochloride

Cat. No.: B1448769
CAS No.: 1955547-60-0
M. Wt: 207.65 g/mol
InChI Key: LMKOXMVTCQHLSM-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(2-methylphenyl)ethan-1-amine hydrochloride is a fluorinated organic compound that has garnered interest in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of two fluorine atoms attached to the second carbon of an ethan-1-amine structure, with a 2-methylphenyl group also attached to the same carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-2-(2-methylphenyl)ethan-1-amine hydrochloride typically involves the following steps:

  • Fluorination: The starting material, 2-methylphenyl ethan-1-amine, undergoes selective fluorination to introduce the difluoro group.

  • Amination: The fluorinated intermediate is then subjected to amination to introduce the amine group.

  • Hydrochloride Formation: Finally, the amine group is protonated to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and advanced fluorination techniques to ensure high yield and purity. The use of catalysts and controlled reaction conditions are crucial to achieving the desired product.

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-2-(2-methylphenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The amine group can be oxidized to form the corresponding nitro compound.

  • Reduction: The nitro group, if present, can be reduced to an amine.

  • Substitution: The fluorine atoms can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents are iron (Fe) and hydrogen (H2).

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: Nitro derivatives.

  • Reduction: Reduced amines.

  • Substitution: Fluorinated derivatives with different functional groups.

Scientific Research Applications

2,2-Difluoro-2-(2-methylphenyl)ethan-1-amine hydrochloride has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.

  • Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

  • Industry: It is used in the production of materials with enhanced chemical and thermal stability.

Mechanism of Action

The mechanism by which 2,2-Difluoro-2-(2-methylphenyl)ethan-1-amine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The fluorine atoms enhance the compound's ability to bind to specific receptors or enzymes, leading to modulation of biological processes.

Comparison with Similar Compounds

  • 2,2-Difluoro-2-(3-methylphenyl)ethan-1-amine hydrochloride

  • 2,2-Difluoro-2-(4-methylphenyl)ethan-1-amine hydrochloride

  • 2,2-Difluoro-2-(2-ethylphenyl)ethan-1-amine hydrochloride

Uniqueness: 2,2-Difluoro-2-(2-methylphenyl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the 2-methyl group on the phenyl ring provides distinct electronic and steric effects compared to its analogs.

Properties

IUPAC Name

2,2-difluoro-2-(2-methylphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N.ClH/c1-7-4-2-3-5-8(7)9(10,11)6-12;/h2-5H,6,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMKOXMVTCQHLSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CN)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Difluoro-2-(2-methylphenyl)ethan-1-amine hydrochloride
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Reactant of Route 6
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